molecular formula C11H12O2 B14376559 3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 88165-86-0

3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14376559
CAS No.: 88165-86-0
M. Wt: 176.21 g/mol
InChI Key: CREVFIPIRJCEIY-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a unique structure that includes a hydroxymethyl group attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of naphthalene derivatives with formaldehyde under acidic or basic conditions. One common method includes the use of catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes .

Industrial Production Methods

Industrial production methods for this compound often involve flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one apart is its unique dihydronaphthalenone core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other hydroxymethyl derivatives may not be suitable.

Properties

CAS No.

88165-86-0

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H12O2/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-4,8,12H,5-7H2

InChI Key

CREVFIPIRJCEIY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CC=CC=C21)CO

Origin of Product

United States

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